2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of “2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole” is complex. It is a prodrug for the free thiol, WR-1065, which is used as a cytoprotectant in cancer chemotherapy and radiotherapy .Chemical Reactions Analysis
The chemical reactions involving “2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole” are diverse. For instance, alkylation of compound 52 by 3-bromopropanamine yielded the corresponding 2-[(3-aminopropyl)-sulfanyl]-1,N 6-ethenoadenosine diphosphate (53). Further degradation of the imidazole cycle by N-bromosuccinimide allowed to obtain 2-[(3-aminopropyl)sulfanyl54) .Scientific Research Applications
Surface Functionalization and Nanoparticle Modification
APST’s amino group enables surface modification of nanoparticles. By grafting APST onto nanoparticle surfaces, researchers enhance stability, biocompatibility, and targeting capabilities. For instance, APST-functionalized magnetic nanoparticles find applications in drug delivery, imaging, and environmental remediation .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to possess diverse biological activities . They are often used in the synthesis of medicines such as sedatives, antivirals, antimetabolites, and diuretics .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c7-2-1-4-9-6-8-3-5-10-6/h3,5H,1-2,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTATWIACDWQSJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)SCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole |
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